molecular formula C20H21FN4O2 B594169 N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide CAS No. 1185282-19-2

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide

Cat. No.: B594169
CAS No.: 1185282-19-2
M. Wt: 368.4 g/mol
InChI Key: PDYYWSOYXNOKBK-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AB-FUBINACA 3-fluorobenzyl isomer is a synthetic cannabinoid that belongs to the indazole-based class of compounds. It is an isomer of AB-FUBINACA, differing by the position of the fluorine atom on the benzyl group. This compound is known for its potent binding affinity to the central cannabinoid receptor 1 (CB1), making it a subject of interest in both forensic and pharmaceutical research .

Preparation Methods

The synthesis of AB-FUBINACA 3-fluorobenzyl isomer involves several steps, starting with the preparation of the indazole core. The synthetic route typically includes:

    Formation of the indazole core: This is achieved through cyclization reactions involving hydrazine and appropriate ketones or aldehydes.

    Introduction of the carboxamide group: This step involves the reaction of the indazole core with an appropriate carboxylic acid derivative.

    Attachment of the 3-fluorobenzyl group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

AB-FUBINACA 3-fluorobenzyl isomer undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl group or the indazole core.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

AB-FUBINACA 3-fluorobenzyl isomer has several scientific research applications:

Mechanism of Action

The mechanism of action of AB-FUBINACA 3-fluorobenzyl isomer involves its binding to the central cannabinoid receptor 1 (CB1). This binding leads to the activation of the receptor, which in turn triggers a cascade of intracellular signaling pathways. These pathways include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs). The overall effect is the modulation of neurotransmitter release, resulting in the compound’s psychoactive and physiological effects .

Comparison with Similar Compounds

AB-FUBINACA 3-fluorobenzyl isomer is unique among its isomers due to the position of the fluorine atom on the benzyl group. Similar compounds include:

    AB-FUBINACA: The parent compound with the fluorine atom at the four-position on the benzyl group.

    AB-PINACA: Another synthetic cannabinoid with a similar indazole core but different substituents.

    JWH-018: A synthetic cannabinoid with a naphthoylindole structure, differing significantly in its chemical structure but with similar receptor binding properties.

The uniqueness of AB-FUBINACA 3-fluorobenzyl isomer lies in its specific binding affinity and the distinct pharmacological profile resulting from the fluorine substitution pattern .

Properties

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2/c1-12(2)17(19(22)26)23-20(27)18-15-8-3-4-9-16(15)25(24-18)11-13-6-5-7-14(21)10-13/h3-10,12,17H,11H2,1-2H3,(H2,22,26)(H,23,27)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYYWSOYXNOKBK-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017714
Record name AB-FUBINACA 3-fluorobenzyl isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185282-19-2
Record name Ab-fubinaca 3-fluorobenzyl isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185282192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AB-FUBINACA 3-fluorobenzyl isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AB-FUBINACA 3-FLUOROBENZYL ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX6CM75L92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What makes AB-FUBINACA 3-fluorobenzyl isomer a potential therapeutic agent for Dravet Syndrome?

A: Dravet Syndrome (DS) is a severe form of epilepsy that is often resistant to conventional treatments. Research suggests that modulating the endocannabinoid system could hold therapeutic potential for DS patients []. A study utilizing a zebrafish model of DS screened a library of synthetic cannabinoids (SCs) for their ability to reduce seizures []. AB-FUBINACA 3-fluorobenzyl isomer, classified as an indole-based cannabinoid, demonstrated promising anti-seizure activity in both locomotion-based and electrographic assays []. This suggests that this specific SC could potentially influence the endocannabinoid system in a way that disrupts seizure activity in DS, warranting further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.